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molecular formula C9H11NO4 B8419481 2,4-dihydroxy-N-methoxy-N-methyl-benzamide

2,4-dihydroxy-N-methoxy-N-methyl-benzamide

Cat. No. B8419481
M. Wt: 197.19 g/mol
InChI Key: CNQUQKAQKOZBSG-UHFFFAOYSA-N
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Patent
US05880139

Procedure details

To a cooled solution of 2,4-dihydroxybenzoic acid (8 g, 52 mmol), N,O-dimethylhydroxylamine hydrochloride (6.1 g, 62 mmol) and N-methylmorpholine (13.18 g, 130 mmol) in methylene chloride (50 mL) at 0° C. was added EDC batchwise (11.95 g, 62.3 mmol). Stirred at room temperature for 3 days. The reaction was quenched by the addition of water and then extracted with methylene chloride (2 times). The combined organic extracts were successively washed with a 10% aqueous citric acid solution, a 5% sodium bicarbonate solution, water and saturated salt solution and dried over anhydrous sodium sulfate. The mixture was filtered and the solvent removed by rotoevaporation. The residue was purified by flash column chromatography on silica gel eluted with 0-33% ethyl acetate in hexanes to yield the title compound, mass spectrum (CI) m/e=198 (M+1)+.
Quantity
8 g
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
13.18 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[C:9]([OH:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.Cl.[CH3:13][NH:14][O:15][CH3:16].CN1CCOCC1.C(Cl)CCl>C(Cl)Cl>[OH:1][C:2]1[CH:10]=[C:9]([OH:11])[CH:8]=[CH:7][C:3]=1[C:4]([N:14]([O:15][CH3:16])[CH3:13])=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
OC1=C(C(=O)O)C=CC(=C1)O
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
6.1 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
13.18 g
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stirred at room temperature for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the addition of water
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (2 times)
WASH
Type
WASH
Details
The combined organic extracts were successively washed with a 10% aqueous citric acid solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a 5% sodium bicarbonate solution, water and saturated salt solution and dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed by rotoevaporation
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography on silica gel
WASH
Type
WASH
Details
eluted with 0-33% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
OC1=C(C(=O)N(C)OC)C=CC(=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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